molecular formula C9H9F2N3O2 B1411665 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine CAS No. 1779124-29-6

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine

Cat. No.: B1411665
CAS No.: 1779124-29-6
M. Wt: 229.18 g/mol
InChI Key: KMNCCNUHBMTODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group and a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using reagents like nitric acid and sulfuric acid.

    Attachment of the Difluoropyrrolidine Moiety: The difluoropyrrolidine moiety can be attached through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the difluoropyrrolidine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of 2-(3,3-Difluoropyrrolidin-1-yl)-3-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group and the difluoropyrrolidine moiety can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.

    2-(3,3-Difluoropyrrolidin-1-yl)-3-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine is unique due to the presence of both a nitro group and a difluoropyrrolidine moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O2/c10-9(11)3-5-13(6-9)8-7(14(15)16)2-1-4-12-8/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCCNUHBMTODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.